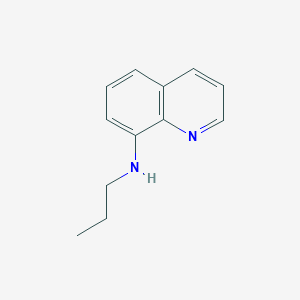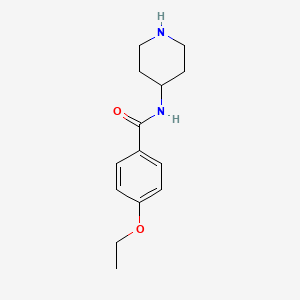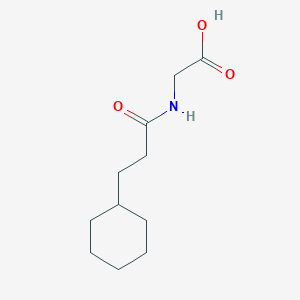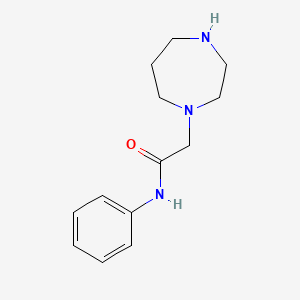![molecular formula C11H13NO3S B7459926 2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, tiagabine, and is a GABA reuptake inhibitor.
Mécanisme D'action
The mechanism of action of tiagabine involves the inhibition of the GABA transporter, which leads to an increase in the concentration of GABA in the synaptic cleft. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By increasing the concentration of GABA, tiagabine can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects
Tiagabine has been shown to have a range of biochemical and physiological effects. It can increase the concentration of GABA in the brain, which can lead to a reduction in neuronal excitability. Tiagabine has also been shown to increase the threshold for seizure activity, making it an effective anticonvulsant. In addition, tiagabine has been shown to have anxiolytic and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of tiagabine is its specificity for the GABA transporter. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, tiagabine can also have off-target effects, which can complicate the interpretation of experimental results. Another limitation of tiagabine is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for tiagabine research. One area of interest is the development of more potent and selective GABA transporter inhibitors. Another area of interest is the use of tiagabine in the treatment of addiction. Tiagabine has been shown to reduce the reinforcing effects of drugs of abuse, making it a promising candidate for the treatment of addiction. Finally, tiagabine has also been investigated for its potential use in the treatment of neuropathic pain.
Méthodes De Synthèse
The synthesis of tiagabine involves the condensation of 2-(2-oxo-1-pyrrolidinyl) acetic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then hydrolyzed to obtain tiagabine.
Applications De Recherche Scientifique
Tiagabine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anticonvulsant properties and is used in the treatment of epilepsy. Tiagabine has also been investigated for its potential use in the treatment of anxiety disorders, depression, and addiction.
Propriétés
IUPAC Name |
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(6-10(13)14)11(15)9-5-7-3-2-4-8(7)16-9/h5H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMWWBFEFGRQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC2=C(S1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-N-methylglycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)



![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)


